molecular formula C11H13FO B3328228 1-(2-Fluorophenyl)pentan-1-one CAS No. 42916-67-6

1-(2-Fluorophenyl)pentan-1-one

Cat. No.: B3328228
CAS No.: 42916-67-6
M. Wt: 180.22 g/mol
InChI Key: YFKMUHNAUFPGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)pentan-1-one is an organic compound with the molecular formula C11H13FO It is a ketone derivative characterized by the presence of a fluorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluorophenyl)pentan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-fluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized processes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluorobenzoic acid.

    Reduction: Formation of 1-(2-fluorophenyl)pentanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluorophenyl)pentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)pentan-1-one involves its interaction with specific molecular targets and pathways The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various enzymes or receptors

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)pentan-1-one
  • 1-(2-Chlorophenyl)pentan-1-one
  • 1-(2-Methylphenyl)pentan-1-one

Comparison

1-(2-Fluorophenyl)pentan-1-one is unique due to the position of the fluorine atom on the phenyl ring, which can significantly affect its chemical properties and reactivity compared to its analogs. For instance, the fluorine atom’s electron-withdrawing effect can influence the compound’s stability and reactivity in various chemical reactions.

Properties

IUPAC Name

1-(2-fluorophenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKMUHNAUFPGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305848
Record name 1-(2-Fluorophenyl)-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42916-67-6
Record name 1-(2-Fluorophenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42916-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)pentan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)pentan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2-Fluorophenyl)pentan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2-Fluorophenyl)pentan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-Fluorophenyl)pentan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-Fluorophenyl)pentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.